[1-[(4-Chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a chlorophenyl group, a furan-2-carbonyl group, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorophenyl and furan-2-carbonyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indole derivatives .
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The chlorophenyl and furan-2-carbonyl groups can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE
- 1-[(4-FLUOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE
- 1-[(4-METHOXYPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H14ClNO2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H14ClNO2/c21-15-9-7-14(8-10-15)12-22-13-17(16-4-1-2-5-18(16)22)20(23)19-6-3-11-24-19/h1-11,13H,12H2 |
InChI Key |
IKRFCLVDCGHBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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